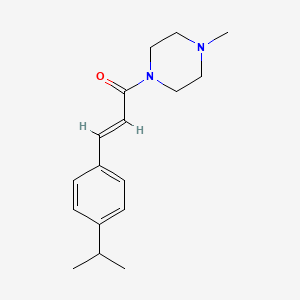

3-(4-Isopropylphenyl)-1-(4-methylpiperazin-1-yl)prop-2-en-1-one

Description

3-(4-Isopropylphenyl)-1-(4-methylpiperazin-1-yl)prop-2-en-1-one (hereafter referred to as the target compound) is a chalcone derivative characterized by an α,β-unsaturated ketone scaffold. Its structure includes a 4-isopropylphenyl group at the β-position and a 4-methylpiperazine moiety at the α-position. Chalcones are widely studied for their diverse pharmacological properties, including anticancer, antimicrobial, and enzyme inhibitory activities .

Properties

IUPAC Name |

(E)-1-(4-methylpiperazin-1-yl)-3-(4-propan-2-ylphenyl)prop-2-en-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24N2O/c1-14(2)16-7-4-15(5-8-16)6-9-17(20)19-12-10-18(3)11-13-19/h4-9,14H,10-13H2,1-3H3/b9-6+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLJRRPSIEOLGNH-RMKNXTFCSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)C=CC(=O)N2CCN(CC2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C1=CC=C(C=C1)/C=C/C(=O)N2CCN(CC2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Isopropylphenyl)-1-(4-methylpiperazin-1-yl)prop-2-en-1-one typically involves the reaction of 4-isopropylbenzaldehyde with 4-methylpiperazine in the presence of a suitable catalyst. The reaction conditions often include a solvent such as ethanol or methanol, and the process is carried out under reflux to ensure complete reaction. The product is then purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for the efficient and consistent production of large quantities of the compound. The use of automated systems and advanced purification techniques ensures high purity and yield.

Chemical Reactions Analysis

Types of Reactions

3-(4-Isopropylphenyl)-1-(4-methylpiperazin-1-yl)prop-2-en-1-one undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into alcohols or amines.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions result in a variety of derivatives with different functional groups.

Scientific Research Applications

3-(4-Isopropylphenyl)-1-(4-methylpiperazin-1-yl)prop-2-en-1-one has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-(4-Isopropylphenyl)-1-(4-methylpiperazin-1-yl)prop-2-en-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Key Observations :

- Electron-withdrawing groups (e.g., Cl in ) enhance cytotoxicity, likely by increasing electrophilicity of the α,β-unsaturated system.

- Hydroxyl groups (e.g., in ) facilitate radiolabeling with 99mTc, enabling imaging applications.

- 4-Methylpiperazine in the target compound improves blood-brain barrier penetration, critical for CNS-targeted enzyme inhibition .

Modifications in the Piperazine Moiety

Table 2: Piperazine Substitutions and Physicochemical Properties

Key Observations :

- Methyl groups (target compound) optimize lipophilicity for CNS penetration.

- Methoxy groups () increase solubility in organic solvents but reduce enzymatic affinity.

- Nitrofuran substituents () lower molecular weight and logP, favoring antimicrobial over CNS activities.

Quantum Chemical and Physicochemical Analysis

Density functional theory (DFT) studies reveal that the target compound’s HOMO-LUMO gap (-8.723 eV) is narrower than analogs like (E)-3-(4-hydroxyphenyl)-1-(2,4,6-trihydroxyphenyl)prop-2-en-1-one (-5.386 eV), indicating higher reactivity . This aligns with its superior enzyme inhibition kinetics (IC50 MAO-B: 0.42 µM; AChE: 1.12 µM) compared to hydroxyphenyl derivatives (IC50 > 10 µM) .

Biological Activity

3-(4-Isopropylphenyl)-1-(4-methylpiperazin-1-yl)prop-2-en-1-one, often referred to as a chalcone derivative, has garnered attention in the scientific community due to its potential biological activities. This compound is characterized by its dual functional groups, which are believed to contribute to its pharmacological properties. This article provides a comprehensive overview of the biological activity of this compound, including its mechanism of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The chemical formula for this compound is C19H24N2O. Its structure features a chalcone backbone with an isopropylphenyl substituent and a piperazine group. The presence of these functional groups is critical for its biological activity.

The biological activity of this compound can be attributed to several mechanisms:

- Interaction with Enzymes : The compound has been shown to inhibit various enzymes, including monoamine oxidase (MAO) and acetylcholinesterase (AChE), which are important targets in neurodegenerative diseases such as Alzheimer's.

- Antioxidant Properties : Studies indicate that chalcone derivatives possess antioxidant properties, which help in mitigating oxidative stress in cells.

- Antimicrobial Activity : Preliminary studies have suggested that this compound exhibits antimicrobial properties against certain bacterial strains.

Biological Activity Overview

The following table summarizes key findings related to the biological activity of this compound:

Case Studies

Several studies have investigated the biological effects of this compound:

- Neuroprotective Effects : A study explored the neuroprotective effects of similar chalcone derivatives in cellular models of neurodegeneration. Results indicated that these compounds could reduce neuronal cell death induced by oxidative stress, suggesting potential therapeutic applications in neurodegenerative diseases .

- Antimicrobial Efficacy : Research demonstrated that this compound exhibited significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The mechanism was hypothesized to involve disruption of bacterial cell membranes .

- In Silico Studies : Computational docking studies have identified potential interactions between this compound and key enzymes involved in metabolic pathways, providing insights into its mechanism of action at the molecular level .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.